molecular formula C10H12BrNO2S B1277027 1-((3-Bromophenyl)sulfonyl)pyrrolidine CAS No. 214210-14-7

1-((3-Bromophenyl)sulfonyl)pyrrolidine

Cat. No.: B1277027
CAS No.: 214210-14-7
M. Wt: 290.18 g/mol
InChI Key: SAGKQVHXBDTCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Bromophenyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12BrNO2S and its molecular weight is 290.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

  • Selective RORγt Inverse Agonists : The compound has been used in developing selective, orally active RORγt inverse agonists. These agonists exhibit high selectivity and desirable pharmacokinetic properties, showing potential in pharmacodynamic models and therapeutic applications (Duan et al., 2019).

  • Antimicrobial Activity : Some derivatives of 1-((3-Bromophenyl)sulfonyl)pyrrolidine have shown significant antimicrobial activity, indicating potential utility in developing new antimicrobial agents (Zareef et al., 2008).

  • Enantioselective Bromoaminocyclization : The compound has been utilized in enantioselective bromoaminocyclization, leading to the preparation of enantioenriched pyrrolidines, which could be further oxidized into lactams. This highlights its role in synthesizing chiral compounds (Zhou et al., 2011).

Material Science Applications

  • Highly Luminescent Polymers : Derivatives of this compound have been incorporated into polymers to create highly luminescent materials, demonstrating potential in optical and electronic applications (Zhang & Tieke, 2008).

Organic Synthesis Applications

  • Synthesis of Tetrahydropyridine Derivatives : The compound has been involved in synthesizing sulfonated tetrahydropyridine derivatives, showcasing its utility in creating diverse organic structures (An & Wu, 2017).

  • Catalytic Enantioselective Cycloaddition : It plays a role in the enantioselective catalytic 1,3-dipolar cycloaddition of azomethine ylides with vinyl sulfones, useful in synthesizing enantioenriched 3-sulfonyl cycloadducts (Llamas, Gómez Arrayás, & Carretero, 2006).

Properties

IUPAC Name

1-(3-bromophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-4-3-5-10(8-9)15(13,14)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGKQVHXBDTCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428438
Record name 1-(3-Bromobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214210-14-7
Record name 1-(3-Bromobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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